molecular formula C17H15N3O2S B15057597 4-([1,1'-Biphenyl]-4-yl)-5-(methylsulfonyl)pyrimidin-2-amine

4-([1,1'-Biphenyl]-4-yl)-5-(methylsulfonyl)pyrimidin-2-amine

Cat. No.: B15057597
M. Wt: 325.4 g/mol
InChI Key: BGYLUMROTHJXBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-([1,1'-Biphenyl]-4-yl)-5-(methylsulfonyl)pyrimidin-2-amine is a high-purity chemical compound supplied for research and development purposes. This molecule features a pyrimidine core, a privileged scaffold in medicinal chemistry known for its ability to interact with various biological targets . The aminopyrimidine structure is a common motif in kinase inhibitor design and has been identified as a key scaffold in the development of novel, potent therapeutics, such as Polo-like kinase 4 (PLK4) inhibitors for cancer research . The specific structure of this compound, incorporating both a [1,1'-biphenyl]-4-yl group and a methylsulfonyl moiety, is of significant interest. The methylsulfonyl group is a recognized pharmacophore in the design of selective enzyme inhibitors. Research on structurally related 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine derivatives has demonstrated their potential as selective cyclooxygenase-2 (COX-2) inhibitors, which are associated with antiplatelet and antiproliferative activities . The biphenyl component can enhance binding affinity to hydrophobic pockets in protein targets, making it a valuable fragment for probing biological systems and developing new therapeutic agents . This product is intended for use in laboratory research applications only. It is not approved for diagnostic or therapeutic use in humans or animals. Researchers handling this compound should refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

Molecular Formula

C17H15N3O2S

Molecular Weight

325.4 g/mol

IUPAC Name

5-methylsulfonyl-4-(4-phenylphenyl)pyrimidin-2-amine

InChI

InChI=1S/C17H15N3O2S/c1-23(21,22)15-11-19-17(18)20-16(15)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-11H,1H3,(H2,18,19,20)

InChI Key

BGYLUMROTHJXBK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CN=C(N=C1C2=CC=C(C=C2)C3=CC=CC=C3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-([1,1’-Biphenyl]-4-yl)-5-(methylsulfonyl)pyrimidin-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Biphenyl Intermediate: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.

    Pyrimidine Ring Formation: The biphenyl intermediate is then reacted with appropriate reagents to form the pyrimidine ring. This step often involves cyclization reactions.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced through sulfonation reactions, typically using reagents like methylsulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and automated processes may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-([1,1’-Biphenyl]-4-yl)-5-(methylsulfonyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, often used in aqueous or organic solvents.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used in solvents such as ether or tetrahydrofuran.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or potassium cyanide, while electrophilic substitution can involve reagents like bromine or chlorine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the compound.

Scientific Research Applications

4-([1,1’-Biphenyl]-4-yl)-5-(methylsulfonyl)pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-([1,1’-Biphenyl]-4-yl)-5-(methylsulfonyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as protein kinases. For instance, as a PLK4 inhibitor, the compound binds to the active site of the kinase, preventing its activity and thereby inhibiting centriole duplication . This action disrupts cell division and can lead to cell cycle arrest, making it a potential anticancer agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

5-(Methylsulfonyl)-4-(m-tolyl)pyrimidin-2-amine (CAS 1708269-59-3)
  • Structure : Differs in the substitution at position 4: a methyl-substituted phenyl (m-tolyl) replaces the biphenyl group.
  • Relevance : The methylsulfonyl group is retained, suggesting similar electronic effects, but the reduced aromaticity of m-tolyl may decrease lipophilicity compared to biphenyl. This compound is marketed by Hairui Chem as a pharmaceutical intermediate, indicating utility in synthetic pathways .
5-(4-Methoxyphenyl)pyrimidin-2-amine
  • Structure : Position 5 lacks the methylsulfonyl group, replaced by a methoxy-substituted phenyl.
  • This compound is commercially available from Chongqing Chemdad, highlighting its role in synthesizing heterocyclic scaffolds .
4-(Furan-2-yl)-5-pyrimidin-4-ylpyrimidin-2-amine (CAS 851371-58-9)
  • Structure : Position 4 features a furan ring, while position 5 contains a pyrimidinyl group.
  • Relevance : The furan introduces oxygen-based polarity, contrasting with the hydrophobic biphenyl in the target compound. This structural variation may influence solubility and metabolic stability .
Table 1: Comparative Properties of Pyrimidin-2-amine Derivatives
Compound Name Substituents (Position 4/5) Molecular Weight (g/mol) Key Functional Groups Commercial Availability
Target Compound Biphenyl / Methylsulfonyl ~365.4 (calculated) Sulfonyl, Biphenyl Not explicitly listed
5-(Methylsulfonyl)-4-(m-tolyl)pyrimidin-2-amine m-Tolyl / Methylsulfonyl ~303.3 (CAS 1708269-59-3) Sulfonyl, Tolyl Available (Hairui Chem)
5-(4-Methoxyphenyl)pyrimidin-2-amine 4-Methoxyphenyl / None ~215.2 Methoxy, Pyrimidine Available (Chongqing Chemdad)
4-(Furan-2-yl)-5-pyrimidin-4-ylpyrimidin-2-amine Furan / Pyrimidinyl ~270.3 (CAS 851371-58-9) Furan, Pyrimidinyl Research-grade

Biological Activity

The compound 4-([1,1'-Biphenyl]-4-yl)-5-(methylsulfonyl)pyrimidin-2-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18H18N2O2S
  • Molecular Weight : 342.41 g/mol

Research indicates that compounds with similar structures often exhibit inhibitory effects on various kinases and enzymes involved in cellular signaling pathways. The presence of the methylsulfonyl group is believed to enhance the compound's interaction with target proteins, potentially leading to anti-inflammatory and anticancer activities.

1. Anticancer Activity

Several studies have focused on the anticancer potential of pyrimidine derivatives. For instance, a related compound demonstrated significant inhibitory effects against the V600E BRAF kinase, a common target in melanoma treatment. The IC50 values for these compounds were reported as low as 0.49 µM, indicating potent activity against cancer cell lines .

2. Anti-inflammatory Effects

Pyrimidine derivatives have also shown promise in reducing inflammation. Compounds similar to this compound were tested for their ability to inhibit cyclooxygenase enzymes (COX). The inhibition values ranged significantly, with some derivatives exhibiting IC50 values below 0.05 µM against COX-2, suggesting strong anti-inflammatory properties .

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer properties of pyrimidine derivatives, a series of compounds were synthesized and tested against multiple cancer cell lines. Among them, those structurally similar to our compound showed promising results with significant growth inhibition observed in T47D breast cancer cells. Flow cytometry analysis indicated that treated cells experienced cell cycle arrest at the G1 phase, preventing DNA replication and further division .

Case Study 2: Inhibition of COX Enzymes

A comparative study was conducted on various pyrimidine derivatives to assess their anti-inflammatory effects through COX inhibition. The results demonstrated that certain derivatives could significantly suppress COX-2 activity, with IC50 values indicating a higher potency than traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Table 1: Summary of Biological Activities

Activity TypeCompound Structure SimilarityIC50 Value (µM)Reference
AnticancerSimilar to V600E BRAF Inhibitors0.49
COX InhibitionPyrimidine Derivatives<0.05
Anti-inflammatoryRelated PyrimidinesVaries

Q & A

Basic: What synthetic strategies are recommended for synthesizing 4-([1,1'-Biphenyl]-4-yl)-5-(methylsulfonyl)pyrimidin-2-amine?

Methodological Answer:
A multi-step synthesis is typically employed:

Core Pyrimidine Formation : Start with a pyrimidine scaffold (e.g., 5-methylsulfonylpyrimidine derivatives) and introduce substituents via nucleophilic substitution or cross-coupling reactions.

Biphenyl Integration : Use Suzuki-Miyaura coupling to attach the biphenyl group to the pyrimidine ring. Palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids are effective for this step .

Sulfonyl Group Introduction : Oxidize thioether intermediates (e.g., methylthio groups) to sulfonyl groups using oxidizing agents like mCPBA (meta-chloroperbenzoic acid) .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (e.g., ethanol/water) to isolate high-purity product .

Advanced: How can intramolecular hydrogen bonding influence the compound’s conformational stability and bioactivity?

Methodological Answer:
Intramolecular hydrogen bonds (e.g., N–H···N or N–H···O) stabilize specific conformations, which can enhance binding to biological targets. For example:

  • X-ray Crystallography Insights : Studies on analogous pyrimidines (e.g., N-(2-fluorophenyl) derivatives) reveal that hydrogen bonding between amine groups and pyrimidine nitrogen atoms creates a six-membered ring, locking the molecule into a planar conformation .
  • Bioactivity Implications : Conformational rigidity from hydrogen bonding can improve selectivity for enzyme active sites. Modify substituents (e.g., fluorophenyl vs. methoxyphenyl) to tune hydrogen-bonding interactions and optimize binding .

Basic: Which spectroscopic techniques are most effective for confirming the compound’s structure?

Methodological Answer:

  • FTIR Spectroscopy : Identify key functional groups (e.g., NH₂ stretches at ~3260 cm⁻¹, C=O at ~1650 cm⁻¹) .
  • ¹H/¹³C NMR : Assign signals using 2D techniques (COSY, HSQC):
    • Pyrimidine protons resonate at δ 7.2–8.5 ppm.
    • Biphenyl protons appear as multiplets in δ 7.3–7.6 ppm .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion) .

Advanced: How can data contradictions between NMR and X-ray crystallography be resolved?

Methodological Answer:

  • Cross-Validation : Compare NMR-derived dihedral angles with X-ray data. For example, discrepancies in pyrimidine ring planarity may arise from dynamic effects (e.g., tautomerism in solution vs. solid state) .
  • Solvent Effects : Re-record NMR in deuterated DMSO to detect solvent-induced conformational shifts.
  • 2D NMR : Use NOESY to identify spatial proximities inconsistent with X-ray structures, indicating flexible regions .

Basic: What catalysts are effective for introducing sulfonyl groups in pyrimidine derivatives?

Methodological Answer:

  • Oxidation of Thioethers : Use mCPBA or H₂O₂ with catalytic acetic acid to convert methylthio (-SMe) to methylsulfonyl (-SO₂Me) groups .
  • Direct Sulfonation : Sulfur trioxide (SO₃) complexes in dichloromethane can introduce sulfonyl groups under mild conditions .

Advanced: How does substituent variation on the biphenyl moiety affect the compound’s physicochemical properties?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs) : Fluorine or nitro groups increase electrophilicity, enhancing reactivity in cross-coupling reactions but reducing solubility.
  • Electron-Donating Groups (EDGs) : Methoxy groups improve solubility via polarity but may sterically hinder binding interactions.
  • Dihedral Angle Analysis : X-ray studies show biphenyl substituents influence planarity (e.g., dihedral angles of 12–86° between pyrimidine and aryl rings), impacting π-π stacking in biological targets .

Basic: What purification methods ensure high purity for this compound?

Methodological Answer:

  • Chromatography : Use silica gel chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to separate sulfonyl and biphenyl byproducts .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences at varying temperatures .

Advanced: What computational methods predict the compound’s drug-like properties?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Analyze conformational flexibility and stability of hydrogen-bonded networks .
  • ADMET Prediction : Use tools like SwissADME to estimate oral bioavailability, LogP (~3.5 for optimal permeability), and P-glycoprotein binding .
  • Docking Studies : Model interactions with biological targets (e.g., kinases) using PyMOL or AutoDock to guide structural optimization .

Basic: How is chirality addressed in the synthesis of related pyrimidine derivatives?

Methodological Answer:

  • Chiral Chromatography : Separate enantiomers using chiral stationary phases (e.g., amylose-based columns) .
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in cross-coupling reactions to induce enantioselectivity .

Advanced: What reaction mechanisms are proposed for the introduction of methylsulfonyl groups?

Methodological Answer:

  • Two-Step Mechanism :
    • Thioether Formation : React pyrimidine with methanethiol (MeSH) under basic conditions.
    • Oxidation : mCPBA oxidizes -SMe to -SO₂Me via a sulfoxide intermediate. Computational studies support a radical pathway for this step .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.